ethyl 6-bromo-2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Ethyl: The ethyl group (C₂H₅) is attached to the indole ring.
6-bromo: A bromine atom (Br) sits at the sixth position on the indole ring.
2-({[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}methyl): This intricate part involves a pyridine ring with a cyano group (CN), methyl groups (CH₃), and a sulfur atom (S) linked to the indole core.
5-hydroxy: A hydroxyl group (OH) is attached to the indole ring.
1-methyl-1H-indole-3-carboxylate: The indole ring itself, with a carboxylate group (COO⁻) at position 3.
Preparation Methods
The synthesis of this compound likely involves several steps, including Suzuki–Miyaura cross-coupling reactions. Boron reagents play a crucial role in these processes . For industrial production, efficient and scalable methods are essential.
Chemical Reactions Analysis
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to the indole scaffold’s biological activity.
Chemistry: Explore its reactivity in various transformations.
Industry: Consider applications in materials science or fine chemicals.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Understand the cellular pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: List related molecules for context.
Properties
Molecular Formula |
C24H24BrN3O3S |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(3-cyano-4,6-dimethyl-5-prop-2-enylpyridin-2-yl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C24H24BrN3O3S/c1-6-8-15-13(3)17(11-26)23(27-14(15)4)32-12-20-22(24(30)31-7-2)16-9-21(29)18(25)10-19(16)28(20)5/h6,9-10,29H,1,7-8,12H2,2-5H3 |
InChI Key |
CQJMHLRTWWYFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=C(C(=C(C(=N3)C)CC=C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.